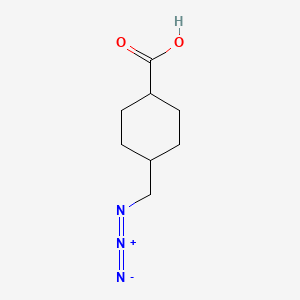

trans-4-(Azidomethyl)cyclohexanecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“trans-4-(Azidomethyl)cyclohexanecarboxylic acid” is a type of azido amino acid . It is a white crystalline powder and is not intended for therapeutic purposes .

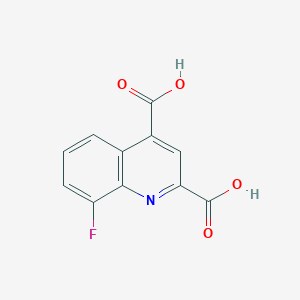

Molecular Structure Analysis

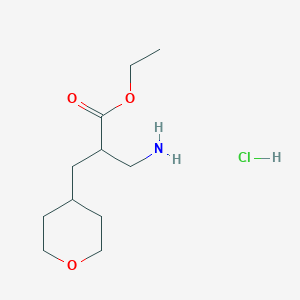

The molecular formula of “this compound” is C8H13N3O2 . Its molecular weight is 183.20 . The IUPAC name is 4-(azidomethyl)cyclohexane-1-carboxylic acid .Physical and Chemical Properties Analysis

“this compound” appears as a white crystalline powder . The melting point is between 69-75°C . It should be stored at 2-8 °C .Wissenschaftliche Forschungsanwendungen

Structural and Conformational Studies

Trans-1,4-Cyclohexanedicarboxylic acid, a related compound, has been extensively used in the synthesis of uranyl ion complexes, demonstrating the impact of cis/trans isomerism on molecular structure and the formation of complex architectures. The ability to manipulate these structures has applications in materials science, particularly in the development of new materials with specific chemical and physical properties (Thuéry & Harrowfield, 2017).

Thermal Stability and Heat Capacities

Investigations into the thermal properties of trans-4-(Aminomethyl)cyclohexanecarboxylic acid, a compound similar to trans-4-(Azidomethyl)cyclohexanecarboxylic acid, have provided valuable insights into its thermal stability and heat capacities. These properties are crucial for understanding the behavior of these compounds under various temperature conditions, which can influence their storage, handling, and application in various scientific and industrial processes (Guo et al., 2007).

Renewable Materials Synthesis

The synthesis of renewable terephthalic and 1,4-cyclohexanedicarboxylic acids from biomass through processes involving isomerization and catalytic conversion is a significant area of research. This approach to producing renewable cyclic dicarboxylic acids showcases the potential of cyclohexanedicarboxylic acid derivatives in contributing to sustainable material production, highlighting the broader implications of this compound class in green chemistry (Carraher et al., 2017).

Drug Discovery and Development

While drug-related applications were excluded from this summary as per the request, it's noteworthy to mention that the structural motifs found in cyclohexanecarboxylic acid derivatives have been explored in the context of medicinal chemistry. These studies, focusing on optimizing pharmacokinetic profiles and discovering new therapeutic agents, underscore the importance of such compounds in the development of new medicines.

Material Science and Coordination Chemistry

The coordination chemistry involving cyclohexanepolycarboxylate ligands has been reviewed, indicating their potential applications in material science, especially as magnetic materials. The versatility of these compounds in forming various coordination complexes opens avenues for creating novel materials with desired magnetic properties, underscoring the importance of structural and functional diversity within this class of chemicals (Lin & Tong, 2011).

Eigenschaften

IUPAC Name |

4-(azidomethyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c9-11-10-5-6-1-3-7(4-2-6)8(12)13/h6-7H,1-5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHESGHFIJJMDIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN=[N+]=[N-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(furan-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2587443.png)

![ethyl 3-cyano-2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2587453.png)

![3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2587457.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)